
N-omega-Hydroxy-L-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(Omega)-hydroxyarginine, also known as 6-noha, belongs to the class of organic compounds known as arginine and derivatives. Arginine and derivatives are compounds containing arginine or a derivative thereof resulting from reaction of arginine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N(Omega)-hydroxyarginine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). In humans, N(omega)-hydroxyarginine is involved in the arginine and proline metabolism pathway. N(Omega)-hydroxyarginine is also involved in several metabolic disorders, some of which include prolidase deficiency (PD), arginine: glycine amidinotransferase deficiency (agat deficiency), the hyperprolinemia type II pathway, and guanidinoacetate methyltransferase deficiency (gamt deficiency). Outside of the human body, N(omega)-hydroxyarginine can be found in a number of food items such as lentils, alfalfa, nuts, and butternut squash. This makes N(omega)-hydroxyarginine a potential biomarker for the consumption of these food products.
N(5)-[amino(hydroxyimino)methyl]-L-ornithine is a N(omega)-hydroxy-L-arginine and a N(5)-[amino(hydroxyimino)methyl]ornithine. It is a tautomer of a N(5)-[(hydroxyamino)(imino)methyl]-L-ornithine and a N(5)-[amino(hydroxyimino)methyl]-L-ornithine zwitterion.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Potential
- Role in Cancer Therapy : N-omega-Hydroxy-L-arginine (NOHA) has been studied for its potential in cancer therapy. Metabolism of L-arginine by arginase is linked to cancer cell proliferation, and NOHA, as an arginase inhibitor, can hinder this process, thereby offering a therapeutic avenue in cancer treatment. Proteins like SOD, SOD1, AMD1, and NOS2 are identified as potential targets in cancer treatment, further validating the role of NOHA in this area (Ahammad, 2018).
Enzymatic Activity and Interaction
Arginase and NO Synthase : The interaction between NOHA and arginase, a key enzyme in L-arginine metabolism, is crucial. NOHA acts as a competitive inhibitor of arginase. This interaction is also significant for understanding the relationship between arginase and NO synthase, highlighting NOHA's role in the broader context of L-arginine catabolism (Cox et al., 2001).
Inhibitor Coordination : NOHA demonstrates diverse modes of interaction with the binuclear manganese cluster in arginase. This interaction is essential for understanding the enzyme's catalytic activity and the role of NOHA in stabilizing or altering enzyme states (Cama et al., 2004).
Metabolic and Physiological Effects
Protein Metabolism : NOHA has been associated with effects on protein metabolism in specific physiological contexts, like skin wound healing and muscle tissue. It plays a role in regulating protein balance, independent of nitric oxide production, which is essential for understanding its broader biological implications (Zhang et al., 2008).
Endothelial Function : L-arginine, from which NOHA is derived, is crucial for endothelial function and vascular tone. Studies on arginine supplementation, which includes NOHA as an intermediate, contribute to our understanding of cardiovascular health, hypertension, and diabetes mellitus (Gambardella et al., 2020).
Immune System Regulation : L-arginine metabolism, in which NOHA plays a part, is significant in regulating immune responses. This aspect is particularly relevant in the context of lymphocyte function during immune responses and tumor growth (Bronte & Zanovello, 2005).
Structural and Molecular Insights
Binding Modes and Structural Insights : Studies have revealed various binding modes of NOHA and similar compounds to nitric oxide synthase, providing insights into NO biosynthesis. This information is vital for understanding the enzyme-substrate interaction at the molecular level (Li et al., 2002).
Structural Characterizations with NOS : Detailed structural analysis of neuronal nitric oxide synthase (nNOS) complexed with NOHA offers insights into its interaction with enzymes and the resultant effects on enzyme function (Doukov et al., 2009).
Eigenschaften
CAS-Nummer |
53054-07-2 |
|---|---|
Produktname |
N-omega-Hydroxy-L-arginine |
Molekularformel |
C6H14N4O3 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
FQWRAVYMZULPNK-BYPYZUCNSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NO |
SMILES |
C(CC(C(=O)O)N)CN=C(N)NO |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)NO |
Andere CAS-Nummern |
53054-07-2 |
Physikalische Beschreibung |
Solid |
Sequenz |
X |
Synonyme |
6-NOHA N(G)-hydroxy-L-arginine N(omega)-hydroxy-L-arginine N(omega)-hydroxyarginine N-omega-hydroxy-L-arginine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



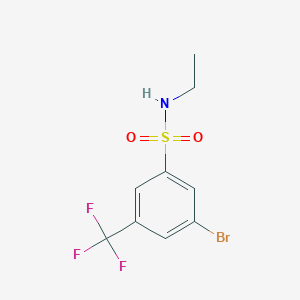
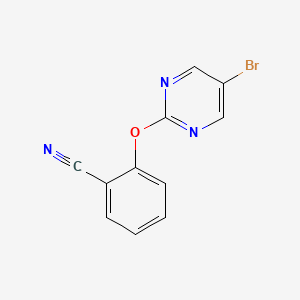

![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)

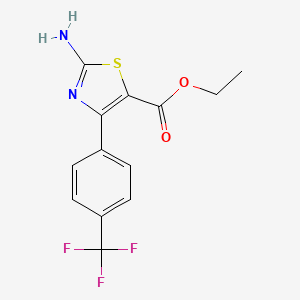
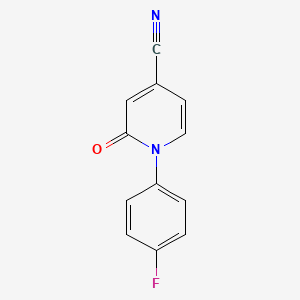


![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)

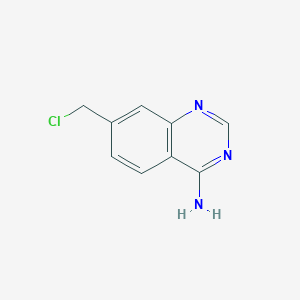
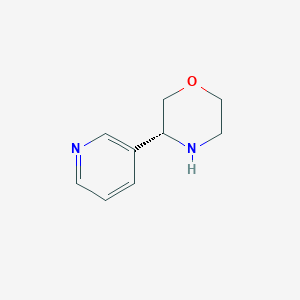
![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)